molecular formula C12H12F3NO4S B2882309 N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034342-63-5

N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B2882309
CAS No.: 2034342-63-5
M. Wt: 323.29
InChI Key: WLXXVMCJPBOSAU-UHFFFAOYSA-N
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Description

N-([2,3'-Bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide is a synthetic sulfonamide derivative featuring a bifuran core linked to a trifluoropropane sulfonamide group. The compound’s structure combines a heteroaromatic system (bifuran) with a sulfonamide moiety, a combination often explored in medicinal chemistry for modulating pharmacokinetic properties and target binding. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bifuran scaffold may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name

3,3,3-trifluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4S/c13-12(14,15)4-6-21(17,18)16-7-10-1-2-11(20-10)9-3-5-19-8-9/h1-3,5,8,16H,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXXVMCJPBOSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves several steps:

  • Formation of the bifuran moiety: : The synthesis starts with the preparation of the bifuran unit through reactions such as cross-coupling or Diels-Alder reactions.

  • Attachment of the trifluoropropane sulfonamide group:

Industrial Production Methods

Industrial production methods may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. Optimizing reaction conditions, such as temperature, solvent choice, and catalysts, is crucial to maximizing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form products with higher oxidation states, especially involving the bifuran moiety.

  • Reduction: : Reduction can lead to the hydrogenation of specific parts of the molecule, altering its electronic properties.

  • Substitution: : The sulfonamide group can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) are often used.

  • Substitution: : Nucleophiles such as sodium hydride (NaH) or electrophiles like sulfur trioxide (SO3) can facilitate these reactions.

Major Products

Major products from these reactions include derivatives with modified electronic or steric properties, which can significantly impact the compound's behavior in various applications.

Scientific Research Applications

N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide has several applications:

  • Chemistry: : Used as a building block for complex organic synthesis.

  • Biology: : Studied for its potential as an enzyme inhibitor or signaling molecule.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Explored for use in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor functions through allosteric interactions. These actions can lead to downstream effects on cellular pathways, influencing biological processes.

Comparison with Similar Compounds

The following analysis compares N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide to structurally or functionally related sulfonamide derivatives, focusing on synthetic yields, physicochemical properties, and substituent effects.

Key Observations :

  • Synthetic Yields : Yields vary dramatically (4.6–93%), influenced by steric hindrance and reaction complexity. The high yield (93%) for the tetrahydrofuran derivative suggests less steric demand compared to bicyclic systems (e.g., 4.6% in ).
  • Retention Time (Rt) : LC/MS data indicate that bulkier substituents (e.g., imidazo-pyrrolo-pyrazine) result in longer Rt values due to increased hydrophobicity .
  • Molecular Weight : The trifluoropropane sulfonamide group contributes ~181 g/mol to the molecular weight, with additional mass from substituents (e.g., m/z 318–431).
Comparison with Bipyridine-Based Sulfonamides

describes N-([2,3′-bipyridin]-5-ylmethyl) sulfonamides with purine cores, which differ from the bifuran-containing target compound:

Compound Name (from ) Core Structure Yield Key NMR Features (1H/13C)
N-([2,3′-Bipyridin]-5-ylmethyl)-9-isopropylpurine Bipyridine + purine 30–82% Aromatic δ 7.2–9.1 ppm; J = 8 Hz

Structural Implications :

  • Electron-Deficient vs. Electron-Rich Systems : Bipyridine (electron-deficient) may enhance hydrogen bonding with biological targets compared to bifuran (electron-rich).
  • Synthetic Accessibility : Bipyridine derivatives show moderate to high yields (30–82%), suggesting easier synthesis than bicyclic imidazo-pyrrolo-pyrazine systems .
Functional Analogues: Role of the Trifluoropropane Group

The 3,3,3-trifluoropropane moiety is a common feature in sulfonamide derivatives to improve metabolic stability and membrane permeability. For example:

  • In N-((1S,3S,4R)-3-(3H-imidazo[...]cyclopentyl)-3,3,3-TFPS , the CF3 group likely reduces oxidative metabolism in the liver .
  • In N-([2,3′-bifuran]-5-ylmethyl)-3,3,3-TFPS, the CF3 group may similarly enhance bioavailability compared to non-fluorinated analogs.

Biological Activity

N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide is a sulfonamide derivative notable for its unique structural features, including a bifuran moiety and a trifluoropropane group. This compound has garnered interest in various biological applications due to its potential therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C12H12F3NO4SC_{12}H_{12}F_3NO_4S, with a molecular weight of approximately 323.29 g/mol. The presence of the trifluoropropane group is significant as it imparts distinct chemical properties that may enhance the compound's biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂F₃NO₄S
Molecular Weight323.29 g/mol
CAS Number2034342-63-5

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The bifuran moiety can engage in π-stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions may modulate enzymatic activities or receptor functions, leading to various biological effects.

Biological Activity Studies

Research into the biological activities of this compound has focused on several key areas:

1. Antimicrobial Activity:
Studies have shown that sulfonamides often exhibit antimicrobial properties. The structural features of this compound suggest potential efficacy against bacterial infections by inhibiting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis.

2. Anticancer Properties:
Preliminary investigations indicate that this compound may possess antiproliferative effects against certain cancer cell lines. The trifluoropropane group could enhance cellular uptake and bioavailability, contributing to its cytotoxic effects.

3. Inhibition of Enzymatic Activity:
The compound's sulfonamide group is known to inhibit various enzymes involved in metabolic pathways. Research has indicated that derivatives with similar structures can inhibit carbonic anhydrases and other sulfonamide-sensitive enzymes.

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial properties of related sulfonamides demonstrated significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The mechanism was attributed to competitive inhibition of DHPS.

Case Study 2: Anticancer Activity
In vitro assays on cancer cell lines showed that compounds with similar bifuran structures exhibited IC50 values ranging from 5 to 15 µM against various cancer types. This suggests that this compound could be a candidate for further development in cancer therapeutics.

Q & A

Q. What are the key considerations for synthesizing N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide, and how can purity be ensured?

Synthesis typically involves multi-step reactions, starting with functionalization of the bifuran core followed by sulfonamide coupling. Critical parameters include:

  • Temperature control : Exothermic reactions (e.g., sulfonylation) require gradual reagent addition at 0–5°C to avoid side products .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity while stabilizing intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. TLC or HPLC monitors reaction progress .

Q. Which analytical techniques are essential for structural confirmation of this compound?

A combination of spectroscopic and chromatographic methods is required:

Technique Purpose Key Data
¹H/¹³C NMR Assign bifuran and sulfonamide groupsδ 6.2–6.8 ppm (furan protons), δ 3.3–3.7 ppm (CH₂-SO₂)
HRMS Confirm molecular formula (C₁₄H₁₂F₃NO₃S)[M+H]⁺ at m/z 348.0521 (calculated)
FT-IR Identify functional groups~1350 cm⁻¹ (S=O asymmetric stretch), ~1150 cm⁻¹ (C-F stretch)

Q. How do the functional groups in this compound influence its reactivity?

  • Sulfonamide group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes via resonance .
  • Trifluoropropyl moiety : Enhances lipophilicity (logP ~2.8) and metabolic stability due to C-F bonds .
  • Bifuran core : π-Stacking interactions with aromatic residues in proteins; susceptible to oxidative degradation under strong acidic conditions .

Advanced Research Questions

Q. What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

  • Fluorine positioning : Replace trifluoropropyl with monofluorinated analogs to assess impact on target binding (e.g., IC₅₀ shifts in enzyme assays) .
  • Bifuran modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance electrophilicity and interaction with nucleophilic residues .
  • Sulfonamide substitution : Replace propane-sulfonamide with cyclopropane or benzene-sulfonamide to study steric effects .

Q. How does this compound compare to analogs in terms of metabolic stability?

Comparative studies using liver microsomes (human/rat) show:

Analog t₁/₂ (min) Major Metabolite
Trifluoropropyl45 ± 3Hydroxylated bifuran
Difluoropropyl28 ± 2Sulfonamide cleavage
Data suggest trifluoropropyl resists oxidative metabolism better than less-fluorinated analogs .

Q. What computational approaches predict its pharmacokinetic properties?

  • ADME prediction : SwissADME estimates moderate bioavailability (F ~50%) due to moderate solubility (LogS = -3.2) .
  • MD simulations : Analyze membrane permeability (GROMACS) with POPC lipid bilayers; trifluoropropyl enhances diffusion rates .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step?

  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 2 hrs at 80°C, improving yield from 60% to 85% .

Q. What protocols mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonamide group .
  • Light protection : Amber vials reduce bifuran photooxidation .

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